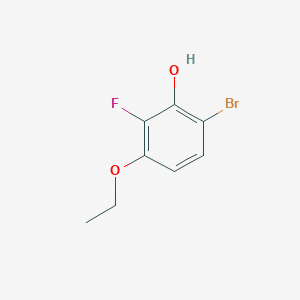

6-Bromo-3-ethoxy-2-fluorophenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Bromo-3-ethoxy-2-fluorophenol” is a chemical compound with the molecular formula C8H8BrFO2. It has a molecular weight of 235.05 . It is typically stored at room temperature and has a physical form of liquid .

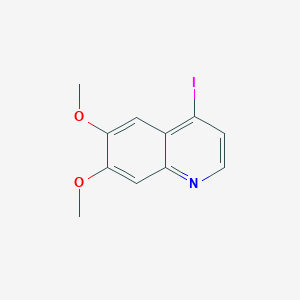

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H8BrFO2/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4,11H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 235.05 .Wissenschaftliche Forschungsanwendungen

Antitumor and Anti-angiogenesis Activity

- 6-Bromo-8-ethoxy-3-nitro-2H-chromene, a related compound, displayed potent antiproliferative activities against tumor cell lines, indicating its potential in cancer treatment. It also showed effects on human umbilical vein epithelial cells migration, suggesting anti-angiogenesis activity (Yin et al., 2013).

Spectroscopic and Structural Analysis

- The compound (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol was characterized by spectroscopic techniques and X-ray diffraction, providing insights into molecular interactions and properties. This research is important for understanding the chemical behavior and potential applications of such compounds (Demircioğlu et al., 2019).

HIV-1 Integrase Inhibition

- Compounds structurally similar to 6-Bromo-3-ethoxy-2-fluorophenol, such as [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl)]-4-hydroxy-2-oxo-3-butenoïc acid, were synthesized and evaluated as potential HIV-1 integrase inhibitors. This highlights the potential of such compounds in antiviral therapies (Vandurm et al., 2009).

Photoreaction Mechanism

- Research on 4-bromo-2-chloro-6-fluorophenol revealed insights into hydrogen-atom tunneling and UV-induced photoreaction mechanisms. These findings are crucial for understanding the photochemical behavior of halophenols (Nanbu et al., 2012).

Radical Scavenging Activity

- Bromophenols from the marine red alga Rhodomela confervoides, including compounds structurally related to this compound, exhibited significant antioxidant activity, demonstrating potential in food preservation and pharmaceutical applications (Li et al., 2011).

Safety and Hazards

Wirkmechanismus

Target of Action

Phenolic compounds like this are often involved in various biochemical reactions, interacting with a range of targets .

Mode of Action

It’s known that phenolic compounds can participate in reactions such as free radical bromination and nucleophilic substitution . The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions .

Biochemical Pathways

Phenolic compounds can be involved in a variety of reactions, including the Fries rearrangement, Bamberger rearrangement, and the Bucherer reaction .

Result of Action

Phenolic compounds can have a variety of effects, depending on their specific structures and the biochemical pathways they interact with .

Action Environment

The action, efficacy, and stability of 6-Bromo-3-ethoxy-2-fluorophenol can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its absorption and distribution . Temperature and the presence of other compounds can also affect its stability and reactivity .

Eigenschaften

IUPAC Name |

6-bromo-3-ethoxy-2-fluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO2/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4,11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUJIVDSGCHCLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)Br)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B6308913.png)

![Benzyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B6308929.png)

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B6308972.png)